molecular formula C8H12N4O B2431127 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1314353-46-2

1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2431127
CAS No.: 1314353-46-2
M. Wt: 180.211
InChI Key: YCLPKWQFFNHWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.21 g/mol . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyrrolidine ring fused with a pyrimidine ring, making it a unique structure with interesting properties.

Preparation Methods

The synthesis of 1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from acyclic precursors. One common synthetic route includes the following steps :

    Ring Closure: Formation of the pyrrolidine ring from suitable acyclic precursors.

    Aromatization: Conversion of the intermediate to an aromatic pyrimidine ring.

    Functionalization: Introduction of the amino group at the 2-position of the pyrimidine ring.

    Oxidation: Oxidation of the intermediate to introduce the hydroxyl group at the 3-position of the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including :

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring.

    Substitution: The amino group at the 2-position can participate in substitution reactions with various electrophiles.

    Hydrogenation: The compound can be hydrogenated to reduce double bonds in the pyrimidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol has been identified as a potential candidate for the development of therapeutic agents. Its pharmacological properties are being investigated in relation to several biological targets:

  • Antagonism of Receptors : Research indicates that derivatives of this compound can act as antagonists for various receptors, including those involved in neuropeptide signaling pathways. For instance, compounds derived from similar structures have shown efficacy as melanin-concentrating hormone receptor antagonists, which may play a role in weight management and metabolic disorders .
  • Inhibition of Enzymes : The compound has been explored for its ability to inhibit enzymes such as g-secretase, which is implicated in Alzheimer's disease. Inhibitors of this enzyme can potentially alter the progression of neurodegenerative diseases by modulating amyloid precursor protein processing .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block for Complex Molecules : This compound can be utilized to synthesize more complex organic molecules through various chemical reactions. Its functional groups allow for diverse modifications, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.
  • Reactivity and Functionalization : The presence of the amino and hydroxyl groups facilitates nucleophilic substitutions and other reactions that are essential for constructing complex molecular architectures. For example, it can undergo reactions to form derivatives that possess enhanced biological activity or improved pharmacokinetic properties .

Biological Research

The compound is also being studied for its biological implications:

  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases . Understanding its mechanism of action may lead to the development of novel therapeutic agents aimed at oxidative damage.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

StudyFocusFindings
Receptor AntagonismIdentified as a potent antagonist with significant oral bioavailability.
Enzyme InhibitionDemonstrated effectiveness as a g-secretase inhibitor in vitro.
Synthetic ApplicationsUtilized as a precursor for synthesizing biologically active compounds with modified properties.

These findings highlight the compound's versatility and potential across multiple domains.

Comparison with Similar Compounds

1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as :

    2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring but differ in the substituents and functional groups attached.

    Pyrrolidine derivatives: These compounds have the pyrrolidine ring but may lack the pyrimidine ring or have different substituents.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyrimidine rings, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Aminopyrimidin-4-yl)pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its applications in treating neurodegenerative diseases. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a pyrimidine ring substituted with an amino group and a pyrrolidine moiety. The synthesis typically involves the reaction of 2-amino-4-pyrimidinol with pyrrolidine under controlled conditions, often employing solvents like ethanol or methanol for optimal yield.

Biological Activity

This compound exhibits a range of biological activities, particularly in the following areas:

1. Anticancer Activity

Recent studies have shown that derivatives of this compound can act as selective inhibitors of c-Jun N-terminal Kinase (JNK3), which is implicated in neurodegenerative diseases. For instance, the compound has demonstrated an IC50 value of 2.69 nM against JNK3, indicating potent inhibitory activity .

2. Antimicrobial Properties

In vitro tests have evaluated the antibacterial and antifungal properties of various pyrrolidine derivatives, including this compound. These studies found significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects primarily involves binding to specific protein targets, modulating their activity through competitive inhibition. The compound's structure allows it to form hydrogen bonds with target enzymes, enhancing its selectivity and potency .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Neurodegenerative Disease Models : In models simulating neurodegenerative conditions, compounds derived from this compound showed significant neuroprotective effects by inhibiting JNK3 activity, which is linked to neuronal apoptosis .
  • Antibacterial Efficacy : A study evaluating the antibacterial properties of pyrrolidine derivatives found that those containing the aminopyrimidine structure significantly inhibited bacterial growth, suggesting potential for development into new antimicrobial agents .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityIC50 (nM)Target
This compoundJNK3 Inhibition2.69JNK3
1-Pyrimidinyl-2-Aryl DerivativeJNK InhibitionVariesJNK
Pyrrolidine AlkaloidsAntimicrobialVariesBacterial Strains

Properties

IUPAC Name

1-(2-aminopyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLPKWQFFNHWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.